![molecular formula C17H17NO2 B8551471 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone CAS No. 792122-84-0](/img/structure/B8551471.png)
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone is an organic compound that belongs to the class of quinolinones This compound is characterized by a quinoline core structure with a methoxyphenylmethyl substituent
准备方法
The synthesis of 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 3,4-dihydroquinolin-2(1H)-one.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, under reflux conditions. The mixture is heated to facilitate the condensation reaction.
Product Isolation: After the reaction is complete, the product is isolated by filtration and purified using recrystallization techniques.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
化学反应分析
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate to form quinolinone derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can yield dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups
Common reagents and conditions used in these reactions include organic solvents like dimethylformamide and catalysts such as palladium on carbon. Major products formed from these reactions include substituted quinolinones and dihydroquinolines.
科学研究应用
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways
作用机制
The mechanism by which 3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It influences pathways related to inflammation and cell proliferation, such as the NF-kB signaling pathway.
相似化合物的比较
3,4-Dihydro-1-[(4-methoxyphenyl)methyl]-2(1h)-quinolinone can be compared with other quinolinone derivatives:
4-Hydroxy-2-quinolones: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
Triazole Derivatives: These compounds exhibit different pharmacological properties due to the presence of a triazole ring.
Similar compounds include:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
属性
CAS 编号 |
792122-84-0 |
|---|---|
分子式 |
C17H17NO2 |
分子量 |
267.32 g/mol |
IUPAC 名称 |
1-[(4-methoxyphenyl)methyl]-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H17NO2/c1-20-15-9-6-13(7-10-15)12-18-16-5-3-2-4-14(16)8-11-17(18)19/h2-7,9-10H,8,11-12H2,1H3 |
InChI 键 |
RZEAWDJTUTWGLQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC3=CC=CC=C32 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
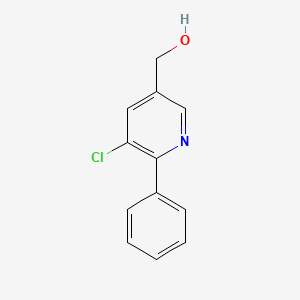
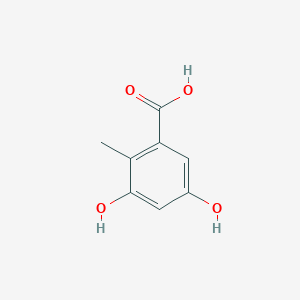

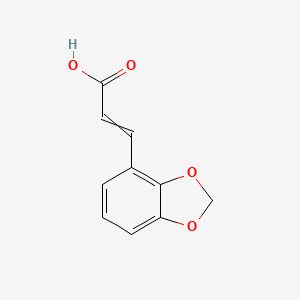
![N-[4-(2-chlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B8551430.png)
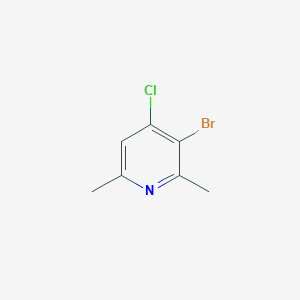
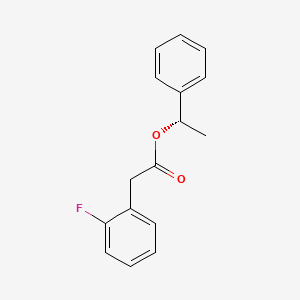
![Carbamic acid,[5-amino-2-(dimethylamino)-2',3'-difluoro[1,1'-biphenyl]-4-yl]-,1,1-dimethylethyl ester](/img/structure/B8551452.png)
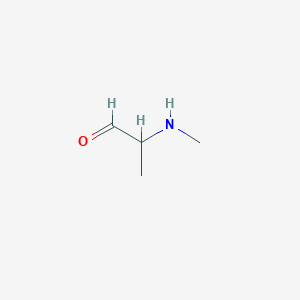
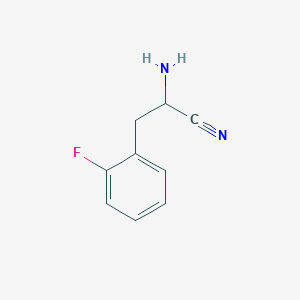
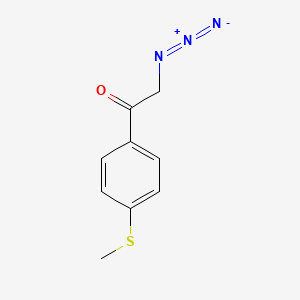
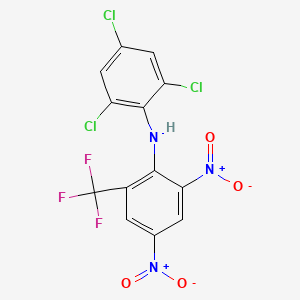
![2-(3-(Benzyloxy)cyclobutyl)-1H-benzo[d]imidazole](/img/structure/B8551499.png)

